Benzamide, 2-ethoxy-N-[[1-(methylsulfonyl)-4-piperidinyl]methyl]-
Overview
Description
Benzamide, 2-ethoxy-N-[[1-(methylsulfonyl)-4-piperidinyl]methyl]- is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their pharmacological properties. This specific compound is characterized by the presence of an ethoxy group, a methylsulfonyl group, and a piperidinylmethyl group attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-ethoxy-N-[[1-(methylsulfonyl)-4-piperidinyl]methyl]- typically involves multiple steps. The starting materials often include 2-ethoxybenzoic acid and 1-(methylsulfonyl)-4-piperidinemethanol. The synthesis process may involve the following steps:
Esterification: Conversion of 2-ethoxybenzoic acid to its corresponding ester.
Amidation: Reaction of the ester with 1-(methylsulfonyl)-4-piperidinemethanol to form the desired benzamide.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-ethoxy-N-[[1-(methylsulfonyl)-4-piperidinyl]methyl]- can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Benzamide, 2-ethoxy-N-[[1-(methylsulfonyl)-4-piperidinyl]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, 2-ethoxy-N-[[1-(methylsulfonyl)-4-piperidinyl]methyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-N-methylbenzamide: Similar structure but lacks the piperidinylmethyl and methylsulfonyl groups.
N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Contains a benzo[d]thiazol-2-yl group instead of the ethoxy group.
Uniqueness
Benzamide, 2-ethoxy-N-[[1-(methylsulfonyl)-4-piperidinyl]methyl]- is unique due to the presence of the ethoxy, methylsulfonyl, and piperidinylmethyl groups, which confer distinct chemical and biological properties. These structural features may enhance its pharmacological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
2-ethoxy-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-3-22-15-7-5-4-6-14(15)16(19)17-12-13-8-10-18(11-9-13)23(2,20)21/h4-7,13H,3,8-12H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNDEXJVWGIQQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901176996 | |
Record name | 2-Ethoxy-N-[[1-(methylsulfonyl)-4-piperidinyl]methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901176996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235058-60-2 | |
Record name | 2-Ethoxy-N-[[1-(methylsulfonyl)-4-piperidinyl]methyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235058-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxy-N-[[1-(methylsulfonyl)-4-piperidinyl]methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901176996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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